1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXZCNZKGUBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure (2,2-dimethylpropan-1-one) is shared with multiple derivatives, but variations in the heterocyclic substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound introduces steric bulk and moderate lipophilicity compared to aromatic substituents (e.g., phenyl or benzyl groups in ). This may enhance membrane permeability but reduce binding affinity to flat receptor pockets.
- Piperazine vs. Piperidine/Diazepane : Piperazine rings (as in the target compound) offer two nitrogen atoms for hydrogen bonding, whereas piperidine () and diazepane () provide different conformational flexibility and basicity profiles.
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
Table 2: Inferred Properties Based on Analogs
Notes:
- The hydroxyl group in increases polarity but decreases blood-brain barrier penetration, a limitation the target compound might avoid.
Biological Activity
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or chromatography.
The biological activity of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Effects : Potential analgesic properties have been noted in preliminary studies.
- Anti-inflammatory Activity : Investigations suggest that it may reduce inflammation through modulation of inflammatory pathways .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one demonstrated its potential as a modulator of serotonin receptors. The compound showed promise in reducing anxiety-like behaviors in animal models, suggesting its utility in treating anxiety disorders.
Case Study 2: Enzyme Inhibition
In vitro studies highlighted the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition could provide a basis for developing anticancer therapies targeting specific signaling pathways .
Comparative Analysis
To better understand the unique properties of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one, it is beneficial to compare it with similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(4-cyclobutylpiperazin-1-yl)-butane-1,4-dione | Structure | Antidepressant effects |
| 1-(4-Chlorophenyl)-4-(4-cyclopropylpiperazin-1-yl)-butane-1,4-dione | Structure | Antipsychotic properties |
The unique cyclobutyl piperazine moiety in our compound contributes to its distinct pharmacological profile compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
